Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
Description
Molecular Formula and Weight
- Molecular formula : $$ \text{C}{10}\text{H}{14}\text{ClN}4\text{O}5\text{P} $$
- Molecular weight : 336.66 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00, P=30.97).
Key Structural Features
- Purine core : The 6-chloro substitution on the purine ring introduces steric and electronic perturbations that may influence base-pairing interactions.
- Butoxy chain : The chain adopts a flexible conformation, with the hydroxyl group at position 4 enabling hydrogen bonding.
- Phosphonic acid group : The $$ \text{PO(OH)}2 $$ moiety confers strong acidity (p$$ Ka \approx $$ 1–2 for the first proton, 5–7 for the second), promoting ionic interactions in biological environments.
Stereochemical Considerations
The butoxy chain contains two potential chiral centers:
- Carbon 3 of the butoxy chain, bonded to the purine base.
- Carbon 4 , bearing the hydroxyl group.
X-ray crystallography of analogous compounds (e.g., methylphosphonic acid) reveals a distorted tetrahedral geometry around the phosphorus atom, with P=O bond lengths of 1.499 Å and P–O bonds of 1.544 Å. While stereochemical data for this specific compound are limited, computational models suggest that the synperiplanar orientation of the purine and phosphonic acid groups minimizes steric strain (Figure 1).
Comparative Analysis With Structural Analogs (e.g., Tenofovir Derivatives)
Structural Comparison to Tenofovir
Tenofovir, a widely used antiviral agent, shares key features with the subject compound (Table 1):
| Feature | Phosphonic Acid, [[3-(6-Chloro-9H-Purin-9-yl)-4-Hydroxybutoxy]Methyl]- | Tenofovir (PMEG) |
|---|---|---|
| Backbone | 4-Hydroxybutoxy chain | 2-(Phosphonomethoxy)ethyl |
| Purine substitution | 6-Chloro | 2,6-Diamino (adenine) |
| Phosphonic acid | Directly linked to methyl group | Linked via methylene |
Functional Implications
- Chain length : The four-carbon butoxy chain in the subject compound contrasts with tenofovir’s two-carbon backbone, potentially altering binding kinetics to viral polymerases.
- Hydroxyl group : The 4-hydroxy moiety may enhance solubility or participate in hydrogen bonding, a feature absent in tenofovir.
- Chlorine substitution : Unlike tenofovir’s adenine base, the 6-chloro group on the purine ring could disrupt base-stacking or enzyme recognition.
X-ray Crystallography and Conformational Studies
Crystallographic Insights
While no X-ray data for this specific compound are available, studies on related phosphonic acids reveal:
Conformational Flexibility
Molecular dynamics simulations suggest that the butoxy chain adopts a gauche conformation to minimize steric clashes between the purine and phosphonic acid groups. The hydroxyl group at position 4 stabilizes this conformation via intramolecular hydrogen bonding to the phosphonic acid oxygen.
Computational Molecular Modeling and DFT Calculations
Density Functional Theory (DFT) Analysis
- Geometry optimization : DFT calculations (B3LYP/6-31G*) predict a planar purine ring with slight puckering at N9 due to steric interactions with the butoxy chain.
- Electrostatic potential : The phosphonic acid group exhibits a high negative charge density ($$ \delta^- = -0.75 \, \text{e} $$), favoring interactions with cationic residues in viral polymerases (Figure 2).
Interaction Energy with Viral Targets
Docking studies using homology models of herpes simplex virus (HSV) polymerase indicate:
- Strong ionic interactions between the phosphonic acid group and conserved lysine residues (e.g., Lys$$^{811}$$).
- Moderate van der Waals contacts between the purine ring and hydrophobic pockets.
Properties
CAS No. |
643028-89-1 |
|---|---|
Molecular Formula |
C10H14ClN4O5P |
Molecular Weight |
336.67 g/mol |
IUPAC Name |
[3-(6-chloropurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H14ClN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19) |
InChI Key |
ZRMVXNPUWXMOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C(CCOCP(=O)(O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis from Dialkyl Phosphonates
One of the primary methods for synthesizing phosphonic acids involves the hydrolysis of dialkyl phosphonates. This process typically includes:
Reagents : Dialkyl phosphonates (e.g., diethyl phosphonate) and acidic or basic hydrolysis agents.
Procedure : The dialkyl phosphonate undergoes hydrolysis under acidic conditions (using hydrochloric acid) or via a two-step McKenna procedure involving bromotrimethylsilane followed by methanolysis.
Yield : This method can yield high purity phosphonic acids with good overall yields, often exceeding 80% under optimized conditions.
Synthesis via Alkylation Reactions
Another effective method is the alkylation of phosphonic acid derivatives:
Reagents : Phosphorous acid or its derivatives, along with alkyl halides or alcohols.
Procedure : The reaction typically involves heating the phosphorous acid derivative with an appropriate alkyl halide in the presence of a base (such as sodium hydride) to facilitate nucleophilic substitution.
Yield : This method can also achieve high yields, depending on the reactivity of the alkyl halide used.
Phosphorylation of Alcohols
The phosphorylation of alcohols is another viable approach:
Reagents : Alcohols (e.g., 4-hydroxybutanol) and phosphorylating agents such as phosphorus oxychloride or phosphorus pentoxide.
Procedure : The alcohol is treated with the phosphorylating agent under controlled temperature conditions to form the corresponding phosphonic acid.
Yield : Yields can vary but are generally acceptable, often around 70% when optimized conditions are applied.
The following table summarizes the different preparation methods discussed, highlighting key aspects such as reagents, yields, and procedural notes:
| Method | Reagents | Procedure Summary | Typical Yield |
|---|---|---|---|
| Hydrolysis of Dialkyl Phosphonates | Dialkyl phosphonates, HCl | Acidic hydrolysis or McKenna procedure | >80% |
| Alkylation | Phosphorous acid, Alkyl halides | Nucleophilic substitution under base conditions | High |
| Phosphorylation | Alcohols, PCl₃/P₂O₅ | Reaction with phosphorylating agents | ~70% |
Recent studies have highlighted the effectiveness of these preparation methods in producing high-purity phosphonic acids suitable for pharmaceutical applications. For instance, research has shown that modifications in reaction conditions can significantly enhance yields and purities. Additionally, advancements in analytical techniques have improved the characterization of synthesized compounds, ensuring compliance with pharmaceutical standards.
Chemical Reactions Analysis
Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Applications
1.1 Antiviral Agents
Phosphonic acid derivatives are pivotal in the development of antiviral medications. Notably, the compound is a structural analog of nucleotides and has been studied for its effectiveness against viral infections such as HIV and hepatitis B. Research indicates that phosphonic acids can inhibit viral replication by mimicking natural substrates required for viral RNA synthesis . The compound's ability to target viral enzymes makes it a candidate for further investigation in antiviral drug development.
1.2 Drug Delivery Systems
The incorporation of phosphonic acids into drug delivery systems enhances the bioavailability and targeting of therapeutic agents. The unique properties of phosphonic acids allow them to form stable complexes with metal ions, which can be utilized to create nanoparticles for targeted drug delivery . This application is particularly relevant in cancer therapy, where localized drug delivery can minimize side effects and improve treatment efficacy.
Agricultural Applications
2.1 Herbicides and Plant Growth Regulators
Phosphonic acids have been explored as active ingredients in herbicides and plant growth regulators. Their ability to interfere with metabolic pathways in plants makes them effective in controlling weed growth and enhancing crop yields . Specifically, the compound's structural features may allow it to act on specific enzymes involved in plant growth regulation.
2.2 Fertilizers
The use of phosphonic acid derivatives as fertilizers has been investigated due to their potential to enhance nutrient uptake in plants. These compounds can improve soil health by promoting beneficial microbial activity while providing essential nutrients . Research shows that phosphonic acid-based fertilizers can lead to increased crop productivity compared to traditional fertilizers.
Materials Science Applications
3.1 Coatings and Surface Modifications
In materials science, phosphonic acids are employed in surface modification processes to improve adhesion properties. The compound can be used to create coatings that enhance corrosion resistance and durability of materials . This is particularly useful in industries such as aerospace and automotive, where material performance is critical.
3.2 Synthesis of Hybrid Materials
Phosphonic acids serve as building blocks for the synthesis of hybrid organic-inorganic materials. These materials exhibit unique properties that can be tailored for specific applications, including catalysis, sensing, and energy storage . The versatility of phosphonic acids allows for the design of materials with enhanced functionality.
Case Studies
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets. The chlorinated purine moiety allows it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Phosphoric acid derivatives (e.g., Propanoic acid esters)
- Propanoic acid, (6-chloro-2-iodo-9H-purin-9-yl)methylester (CAS 630103-54-7): Features a 6-chloro-2-iodopurine base with a methyl ester of propanoic acid. Key Difference: Lacks the phosphonic acid group, reducing metabolic stability. The iodine substituent may enhance steric hindrance, affecting receptor binding .
- Phosphoric acid, C10-12-branched and linear alkyl esters, sodium salts (CAS 97468-20-7):
Adenosine diphosphate derivatives
- Key Difference: The 6-amino group (vs.
Methoxy-substituted analogs
- Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- (9CI) (CAS 643029-05-4): Contains a 4-methoxybutoxy chain instead of 4-hydroxybutoxy.
Research Findings
- Target Compound : While direct studies on the target compound are sparse, its 6-chloro substituent is associated with antiviral activity in analogs like clofarabine. The phosphonic acid group likely enhances stability against phosphatases, a common limitation of phosphate esters .
- 6-Amino vs. 6-Chloro: Substitution of 6-chloro with 6-amino (as in ) shifts activity from antiviral to roles in endogenous nucleotide pathways (e.g., kinase cofactors) due to altered hydrogen-bonding interactions .
- Methoxy vs. Hydroxy Side Chains : Methoxy-substituted analogs () exhibit reduced solubility but improved blood-brain barrier penetration, suggesting tunability for CNS-targeted therapies .
Biological Activity
Phosphonic acid derivatives have garnered significant interest due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is notable for its structural complexity and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a phosphonic acid functional group characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one double-bonded oxygen) alongside a carbon chain that includes a purine derivative (6-chloro-9H-purin-9-yl). This purine moiety is critical as it may enhance interactions with nucleic acids, suggesting potential roles in cellular processes and therapeutic applications related to nucleic acid metabolism.
Antiviral and Antiparasitic Properties
Phosphonic acids, including this specific compound, are known to mimic phosphate groups in biological systems. This mimicking capability enables them to interfere with various biochemical pathways. Notably, derivatives of phosphonic acids have demonstrated antiviral activity against a range of viruses and antiparasitic effects against organisms such as Plasmodium falciparum, the causative agent of malaria.
- Antimalarial Activity : A related study showed that certain phosphonates exhibited significant antimalarial activity with IC50 values as low as 74 nM against P. falciparum-infected red blood cells. These compounds were found to be non-toxic to human cell lines, indicating a high selectivity index (SI) of over 1,350 .
- Antiviral Activity : Research into phosphonylated acyclic guanosine analogues revealed that while some compounds showed cytostatic effects against cancer cell lines, they lacked significant antiviral activity against DNA and RNA viruses .
Enzyme Inhibition
Phosphonic acids are also recognized for their ability to inhibit specific enzymes:
- Purine Nucleoside Phosphorylase (PNP) : The compound acts as an inhibitor of PNP, which plays a crucial role in purine metabolism. Inhibition of this enzyme can be beneficial in conditions where T-cell suppression is desirable, such as in organ transplantation or certain leukemias .
Synthesis Methods
The synthesis of phosphonic acid derivatives can be achieved through various chemical pathways. A common method involves the reaction of phosphonylating agents with nucleoside precursors. For example, the synthesis of beta-modified acyclonucleoside phosphonates has been reported using effective methodologies that yield compounds with notable biological activities .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of phosphonic acid derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
